Cas no 1892799-57-3 (methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)

Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring an imidazopyridine core with a methyl ester functional group at the 7-position and a methyl substituent at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The ester group enhances reactivity for further derivatization, while the methyl substitution contributes to stability and tailored electronic properties. Its well-defined molecular framework makes it valuable for constructing complex heterocyclic systems, enabling precise modifications in drug discovery and material science applications.
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate structure
1892799-57-3 structure
Product name:methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
CAS No:1892799-57-3
MF:C10H10N2O2
Molecular Weight:190.20
MDL:MFCD29930328
CID:5096796
PubChem ID:117145274

methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
    • PS-20114
    • 1892799-57-3
    • F78314
    • MDL: MFCD29930328
    • インチ: 1S/C10H10N2O2/c1-7-11-6-9-5-8(10(13)14-2)3-4-12(7)9/h3-6H,1-2H3
    • InChIKey: BICJWKBBYPFOIE-UHFFFAOYSA-N
    • SMILES: C12=CN=C(C)N1C=CC(C(OC)=O)=C2

計算された属性

  • 精确分子量: 190.074227566g/mol
  • 同位素质量: 190.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 43.6Ų

methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1098075-250MG
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 97%
250mg
$250 2024-07-21
Chemenu
CM1018012-500mg
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 95%+
500mg
$401 2023-02-02
1PlusChem
1P01Z9P0-250mg
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 97%
250mg
$209.00 2024-06-17
eNovation Chemicals LLC
Y1098075-250mg
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 97%
250mg
$250 2025-02-24
eNovation Chemicals LLC
Y1098075-500mg
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 97%
500mg
$355 2025-02-21
eNovation Chemicals LLC
Y1098075-10G
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 97%
10g
$2705 2024-07-21
eNovation Chemicals LLC
Y1098075-100mg
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 97%
100mg
$160 2024-07-21
Chemenu
CM1018012-250mg
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 95%+
250mg
$240 2023-02-02
Chemenu
CM1018012-1g
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 95%+
1g
$600 2023-02-02
Chemenu
CM1018012-10g
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
1892799-57-3 95%+
10g
$3000 2023-02-02

methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate 関連文献

methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylateに関する追加情報

Methyl 3-Methylimidazo[1,5-a]Pyridine-7-Carboxylate: A Comprehensive Overview

The compound with CAS No. 1892799-57-3, commonly referred to as methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their unique structural properties and potential applications in drug design and materials science.

Imidazo[1,5-a]pyridines are heterocyclic aromatic compounds characterized by a fused pyridine and imidazole ring system. The presence of the methyl group at position 3 and the carboxylate ester at position 7 in this compound introduces specific electronic and steric effects that influence its reactivity and biological activity. Recent studies have highlighted the potential of such compounds in modulating various biological pathways, making them promising candidates for therapeutic interventions.

The synthesis of methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate typically involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or other cross-coupling methodologies. These methods allow for precise control over the structural features of the compound, ensuring high purity and consistency in its production. The development of efficient synthetic routes has been a focal point of recent research efforts, driven by the demand for scalable production methods to meet increasing industrial and academic requirements.

In terms of applications, methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate has shown potential in several areas. In pharmacology, it has been explored as a lead compound for the development of novel drugs targeting specific receptors and enzymes. For instance, studies have demonstrated its ability to modulate G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases, including cardiovascular disorders and neurodegenerative conditions.

Additionally, this compound has been investigated for its role in materials science, particularly in the development of advanced materials with tailored electronic properties. Its aromaticity and heterocyclic structure make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in computational chemistry have enabled researchers to predict and optimize the electronic properties of such compounds, further enhancing their applicability in these fields.

From an environmental standpoint, the ecological impact of methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate has also been a subject of interest. Studies have focused on its biodegradation pathways and toxicity profiles to ensure that its use does not pose significant risks to ecosystems. These investigations are crucial for regulatory compliance and sustainable practices in chemical manufacturing.

In conclusion, methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate (CAS No. 1892799-57-3) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovations.

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